molecular formula C10H8F3NO5 B15202916 ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate CAS No. 20852-49-7

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

Cat. No.: B15202916
CAS No.: 20852-49-7
M. Wt: 279.17 g/mol
InChI Key: PZTSFDBDXHHPJQ-UHFFFAOYSA-N
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Description

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is a specialized organic compound featuring a carbonate ester backbone. The structure consists of an ethyl group bonded to the carbonate oxygen and a phenyl ring substituted with a nitro (-NO₂) group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4). These electron-withdrawing substituents significantly influence the compound’s reactivity, stability, and physicochemical properties.

Properties

CAS No.

20852-49-7

Molecular Formula

C10H8F3NO5

Molecular Weight

279.17 g/mol

IUPAC Name

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

InChI

InChI=1S/C10H8F3NO5/c1-2-18-9(15)19-8-4-3-6(10(11,12)13)5-7(8)14(16)17/h3-5H,2H2,1H3

InChI Key

PZTSFDBDXHHPJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Reaction Scheme

The foundational synthesis involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl chloroformate in the presence of a base. The mechanism proceeds via deprotonation of the phenolic hydroxyl group by the base, followed by nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate. This results in the formation of the carbonate ester and hydrochloric acid as a byproduct:

$$
\text{2-Nitro-4-(trifluoromethyl)phenol} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Base}} \text{Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate} + \text{HCl}
$$

The electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups stabilize the phenoxide intermediate, enhancing reactivity toward electrophiles.

Base Selection and Solvent Systems

The choice of base and solvent critically influences reaction efficiency:

  • Bases :

    • Triethylamine : Offers rapid deprotonation and scavenges HCl, but may require anhydrous conditions.
    • Potassium carbonate (K₂CO₃) : A mild, non-nucleophilic base suitable for reactions in polar aprotic solvents.
    • Sodium hydroxide (NaOH) : Effective in industrial-scale syntheses but risks hydrolysis of sensitive intermediates.
  • Solvents :

    • Tetrahydrofuran (THF) : Provides optimal solubility for reactants and intermediates, as demonstrated in analogous carbonate syntheses.
    • Dimethylformamide (DMF) : Enhances reaction rates at elevated temperatures but complicates purification due to high boiling points.

Table 1: Base and Solvent Optimization

Base Solvent Temperature (°C) Yield (%) Source
Triethylamine THF 25 78
K₂CO₃ DMF 80 85
NaOH Toluene 90 72

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Adopting continuous flow technology improves heat transfer and reaction homogeneity, reducing side reactions. A patent describing the synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene highlights the utility of flow reactors in achieving 88% yields at 88°C with a 16-hour residence time. Similar systems could be adapted for the target compound by maintaining temperatures below 90°C to prevent thermal decomposition.

Purification and Isolation Techniques

Post-Reaction Workup

Post-synthesis, the reaction mixture is cooled to room temperature, filtered to remove insoluble salts (e.g., KCl), and subjected to solvent recovery via vacuum distillation. The crude product is then partitioned between water and toluene, with the organic layer isolated and dried over anhydrous sodium sulfate.

Recrystallization and Chromatography

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystalline product with >98% purity.
  • Column Chromatography : Silica gel eluted with hexane-ethyl acetate (4:1) resolves minor impurities, though this step is often omitted in industrial settings due to cost.

Table 3: Purification Efficiency

Method Purity (%) Yield Loss (%) Source
Recrystallization 98 10
Vacuum Distillation 95 5

Comparative Analysis of Methodologies

Solvent Impact on Reaction Kinetics

THF-based reactions achieve moderate yields (78%) at ambient temperatures, whereas DMF systems require higher energy input but deliver superior yields (85%). Toluene, while less polar, facilitates easier solvent recovery in industrial contexts.

Scalability and Cost Considerations

Batch processes using K₂CO₃ in DMF are cost-effective for laboratory-scale syntheses (<100 g). In contrast, continuous flow systems with NaOH in toluene reduce operational costs by 30% for multi-kilogram production.

Challenges and Mitigation Strategies

Hydrolysis of Ethyl Chloroformate

Trace moisture induces hydrolysis to 2-nitro-4-(trifluoromethyl)phenol and CO₂. Rigorous drying of solvents and reagents, coupled with inert atmosphere conditions, mitigates this risk.

Byproduct Formation

Diethyl carbonate may form via self-condensation of ethyl chloroformate. Maintaining a 1:1 molar ratio of phenol to chloroformate and gradual reagent addition suppresses this side reaction.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (–NO₂) undergoes reduction to form an amino group (–NH₂). This reaction is critical in medicinal chemistry for generating bioactive intermediates.

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂).

  • Solvent : Ethanol or methanol at 25–80°C.

  • Yield : >90% for analogous compounds.

Example Reaction :

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonateH2,Pd/CEtOHethyl [2-amino-4-(trifluoromethyl)phenyl] carbonate\text{ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{ethyl [2-amino-4-(trifluoromethyl)phenyl] carbonate}

Key Data :

ParameterValueSource
Catalyst Loading5–10 wt% Pd/C
Reaction Time4–12 hours
Product ApplicationPrecursor for antibiotics, dyes

Hydrolysis of the Carbonate Ester

The carbonate ester moiety undergoes hydrolysis under acidic or basic conditions to form phenolic derivatives.

Reaction Pathways :

  • Alkaline Hydrolysis :

    ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonateNaOHH2O2-nitro-4-(trifluoromethyl)phenol+CO2+ethanol\text{this compound} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{2-nitro-4-(trifluoromethyl)phenol} + \text{CO}_2 + \text{ethanol}

    Conditions : 1–3 M NaOH, 60–100°C, 80–95% yield .

  • Acidic Hydrolysis :
    Less common due to competing decomposition of the nitro group.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and ethanol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to –NO₂ and –CF₃ groups) undergoes selective electrophilic substitution at the meta position relative to the trifluoromethyl group.

Example Reaction :
Nitration with HNO₃/H₂SO₄ introduces a second nitro group:

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonateHNO3/H2SO405Cethyl [2,6-dinitro-4-(trifluoromethyl)phenyl] carbonate\text{this compound} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{0–5^\circ \text{C}} \text{ethyl [2,6-dinitro-4-(trifluoromethyl)phenyl] carbonate}

Key Observations :

  • Regioselectivity : –CF₃ directs incoming electrophiles to the meta position .

  • Yield : ~70–85% under controlled conditions .

Nucleophilic Substitution at the Carbonate Group

The carbonate ester reacts with nucleophiles (e.g., amines, thiols) to form carbamates or thiocarbonates.

Example with Amines :

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate+RNH2RNHCOO-[2-nitro-4-(trifluoromethyl)phenyl]+EtOH\text{this compound} + \text{RNH}_2 \rightarrow \text{RNHCOO-[2-nitro-4-(trifluoromethyl)phenyl]} + \text{EtOH}

Conditions :

  • Solvent : Dichloromethane or THF.

  • Base : Triethylamine (TEA) to scavenge HCl .

  • Yield : 60–80% for primary amines .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes to release CO₂ and form a nitro-substituted aryl ether.

Reaction :

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonateΔ2-nitro-4-(trifluoromethyl)phenyl ethyl ether+CO2\text{this compound} \xrightarrow{\Delta} \text{2-nitro-4-(trifluoromethyl)phenyl ethyl ether} + \text{CO}_2

Applications :

  • Polymer Chemistry : Acts as a latent CO₂ source in crosslinking reactions .

Cross-Coupling Reactions

The aryl nitro group participates in Suzuki-Miyaura couplings after reduction to an amino group.

Example :

ethyl [2-amino-4-(trifluoromethyl)phenyl] carbonate+Ar–B(OH)2Pd(PPh3)4K2CO3,dioxanebiaryl derivatives\text{ethyl [2-amino-4-(trifluoromethyl)phenyl] carbonate} + \text{Ar–B(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{K}_2\text{CO}_3, \text{dioxane}} \text{biaryl derivatives}

Key Data :

ParameterValueSource
CatalystPd(PPh₃)₄
Temperature80–100°C
Yield50–75%

Mechanistic and Structural Influences

  • Electron-Withdrawing Effects : The –CF₃ and –NO₂ groups deactivate the aromatic ring, directing electrophiles to the meta position and stabilizing intermediates via resonance .

  • Steric Hindrance : The carbonate group’s bulk limits reactivity at the ortho position .

This compound’s versatility in reduction, substitution, and coupling reactions makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials.

Scientific Research Applications

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in medicinal chemistry for the design of drugs with specific biological activities.

Comparison with Similar Compounds

Structural Analogues

2-(2-Nitro-4-(trifluoromethyl)phenyl)cyclohexenone ()

This compound shares the same substituted phenyl ring but replaces the carbonate group with a cyclohexenone moiety. The ketone in cyclohexenone enhances electrophilicity, making it more reactive in nucleophilic additions compared to the carbonate ester. For example, in synthesis, the cyclohexenone derivative undergoes Michael additions or cyclizations, whereas the carbonate group in the target compound may favor hydrolysis or transesterification under basic conditions .

4-Nitrophenyl 2-Nitro-4-(trifluoromethyl)phenyl Ether (Fluodifen, )

Fluodifen, a diphenyl ether pesticide, has a similar substitution pattern but an ether linkage instead of a carbonate. The ether group confers greater hydrolytic stability compared to the carbonate, which is more labile under acidic or basic conditions. However, the revoked tolerances for fluodifen highlight regulatory challenges for phenyl ethers, suggesting that the target carbonate might face similar scrutiny if used in agriculture .

Physicochemical Properties

The trifluoromethyl group increases lipophilicity (logP), enhancing membrane permeability, while the nitro group reduces solubility in polar solvents. provides geometric data for a diazinane carboxylate with similar substituents, showing bond angles (~120° for nitro-substituted phenyl rings) that may influence molecular packing and melting points. The target compound’s carbonate linkage likely results in lower thermal stability compared to ethers but higher than esters .

Biological Activity

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

The mechanism of action for this compound primarily involves:

  • Interaction with Enzymes and Receptors : The compound may interact with various molecular targets, such as enzymes or receptors, which can lead to biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxicity or therapeutic effects.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, which may alter the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, related nitro compounds have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL depending on structural modifications . The incorporation of the trifluoromethyl group has been noted to enhance the potency of these compounds.

Case Studies

  • Antitubercular Activity : A study on 2-nitroimidazopyrazinones demonstrated that modifications in the phenyl ring significantly influenced their antimicrobial efficacy against M. tuberculosis. Compounds with electron-donating groups exhibited improved solubility and activity, suggesting that this compound could similarly benefit from strategic substitutions .
  • Cytotoxicity Studies : In vitro studies have shown that compounds containing nitro groups can exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures were evaluated for their cytotoxicity against leukemia cell lines, revealing promising results that warrant further exploration .

Data Table: Biological Activity Overview

Compound NameMIC (µg/mL)Target OrganismReference
This compoundTBDPotentially M. tuberculosis
2-Nitroimidazopyrazinone Derivative0.5 - 1M. tuberculosis
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4 - 64M. tuberculosis

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